7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC17824182
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4 |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 7-ethyl-2,6-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C9H16N4/c1-4-8-6(2)5-10-9-11-7(3)12-13(8)9/h6,8H,4-5H2,1-3H3,(H,10,11,12) |
| Standard InChI Key | ZFRPAVCZFUGLGE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(CNC2=NC(=NN12)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C₉H₁₆N₄, with a molecular weight of 180.25 g/mol . Its IUPAC name, 7-ethyl-2,6-dimethyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine, reflects the ethyl and methyl substituents at positions 7, 2, and 6 of the bicyclic framework. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CCC1C(CNC2=NC(=NN12)C)C |
| InChIKey | ZFRPAVCZFUGLGE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(CNC2=NC(=NN12)C)C |
| PubChem CID | 136840698 |
The tetracyclic structure consists of a triazole ring fused to a partially hydrogenated pyrimidine ring, with ethyl and methyl groups introducing steric and electronic modifications .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of triazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions. For example:
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Intermediate preparation: Reacting 3-amino-1,2,4-triazole with β-diketones or β-ketoesters under acidic conditions forms the triazolopyrimidine core .
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Alkylation: Introducing ethyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
A representative procedure for analogous compounds involves heating 3-amino-1,2,4-triazole with ethyl acetoacetate in acetic acid, followed by alkylation with ethyl iodide and methyl chloride . Yields for such reactions typically range from 70% to 85% after recrystallization .
Structural Analogues
Modifications at positions 2, 6, and 7 influence bioactivity:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2 | Methyl | Enhances metabolic stability |
| 6 | Methyl | Improves lipophilicity |
| 7 | Ethyl | Modulates receptor binding |
For instance, replacing the ethyl group at position 7 with a chloropropyl chain in similar compounds increased antitumor activity by 40% in HT-1080 fibrosarcoma cells .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its heteroaromatic structure:
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Water solubility: Low (<1 mg/mL at 25°C) due to hydrophobic ethyl/methyl groups.
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Organic solvents: Soluble in DMSO (50 mg/mL), ethanol (20 mg/mL), and dichloromethane (>100 mg/mL).
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Stability: Stable under ambient conditions but susceptible to oxidation at the triazole N-H group .
Crystallographic Data
While no single-crystal X-ray data exist for this specific derivative, related Co(II) complexes with 5,7-dimethyl- triazolo[1,5-a]pyrimidine ligands crystallize in monoclinic (space group C2/c) and orthorhombic (space group Pbca) systems . Bond lengths in the triazole ring average 1.32 Å (C-N) and 1.38 Å (N-N), consistent with aromatic character .
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 7-Chloro-2-methyl | 12.3 | Bel-7402 (liver) |
| 7-Ethyl-2,6-dimethyl | *Pending | *Pending |
The ethyl group at position 7 may enhance membrane permeability, while methyl groups at 2 and 6 could reduce off-target interactions .
Antimicrobial Properties
Co(II) complexes with similar ligands exhibit moderate activity against E. coli (MIC = 32 μg/mL) and S. aureus (MIC = 64 μg/mL) . The free ligand shows weaker activity, suggesting metal coordination is critical for efficacy .
Coordination Chemistry
The triazole nitrogen atoms serve as binding sites for transition metals:
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